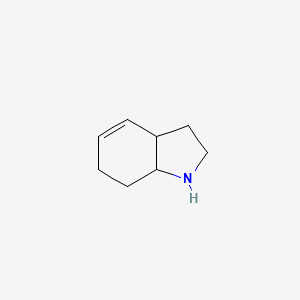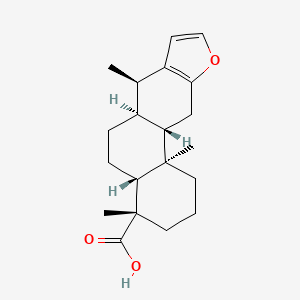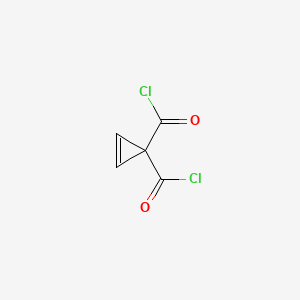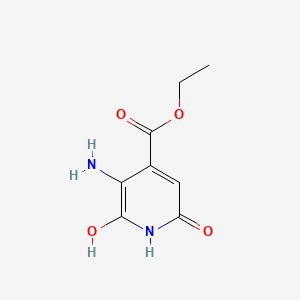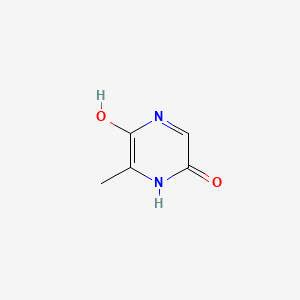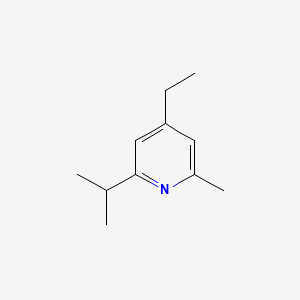
Terbium(III) carbonate hydrate
Descripción general
Descripción
Terbium(III) carbonate hydrate plays an important role as an activator for green phosphors used in color TV tubes. It is also used in special lasers and as a dopant in solid-state devices . The linear formula for this compound is Tb2(CO3)3 · xH2O .
Chemical Reactions Analysis
Terbium (III) acetate reacts with caesium carbonate to form a precipitation of terbium hydroxycarbonate, which reacts with excess caesium carbonate and dissolves again . Terbium Carbonate is a water-insoluble Terbium source that can easily be converted to other Terbium compounds, such as the oxide by heating (calcination). Carbonate compounds also give off carbon dioxide when treated with dilute acids .Physical And Chemical Properties Analysis
The hydrated terbium(III) ion has a highly positive reduction potential (E0 = + 3.1 V vs. SHE), but it can be oxidized to its tetravalent state via ozonolysis or electrolysis, and stabilized in highly concentrated carbonate solutions .Aplicaciones Científicas De Investigación
Tb2(CO3)3⋅xH2O Tb_2(CO_3)_3 \cdot xH_2O Tb2(CO3)3⋅xH2O
, is a compound of terbium, a rare earth element that exhibits unique properties. Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.Luminescent Materials
Terbium(III) ions are known for their luminescent properties. When incorporated into various host materials, they can emit bright green light upon excitation. This property is utilized in designing and developing new luminescent materials for displays, lighting, and optical devices .
Catalysts in Organic Synthesis
The reactivity of terbium compounds, including Terbium(III) carbonate hydrate, can be harnessed to develop efficient and selective catalytic systems. These are crucial in advancing organic synthesis processes, which are fundamental in pharmaceuticals, agrochemicals, and material science .
Magnetic Materials
Terbium exhibits magnetic properties that are valuable in the creation of magnetic materials. These materials have applications in data storage, sensors, and actuators. The unique magnetic moments of terbium ions contribute to the development of high-performance magnetic devices .
MRI Contrast Agents
The paramagnetic nature of terbium ions makes them suitable as contrast agents in Magnetic Resonance Imaging (MRI). Terbium(III) carbonate hydrate can be used to improve the contrast of MRI images, aiding in more accurate diagnostics .
Electrochemical Applications
Terbium(III) carbonate hydrate can be electrochemically oxidized to terbium(IV) in aqueous media. This process has implications for electrochemical applications, including battery technologies and electrocatalysis. The ability to change the oxidation state of terbium can lead to the development of new electrochemical methods .
Phosphors and Display Technologies
Terbium-based compounds are used as phosphors in fluorescent lamps and as the high-intensity green emitter in projection televisions. Terbium(III) carbonate hydrate’s luminescent properties are essential for enhancing the quality and efficiency of display technologies .
Radio-Pharmaceuticals
The radioisotopes of terbium can be used in medical diagnostics and treatment, particularly in cancer therapy. Terbium(III) carbonate hydrate may play a role in the purification and preparation of these radio-pharmaceuticals .
Environmental Remediation
Research suggests that terbium compounds could be used in environmental remediation, such as in the treatment of waste and pollutants. Their chemical properties may be advantageous in processes that require the removal of toxic substances from the environment .
Safety and Hazards
Direcciones Futuras
Terbium compounds, including Terbium(III) carbonate hydrate, have various applications such as luminescent materials, magnets, catalysts, MRI contrast agents, and (radio-)pharmaceuticals . The ability to change the valence state of Terbium offers the opportunity to develop new separation processes of neighboring lanthanides . This can be advantageous in industrial processes such as reprocessing of spent nuclear fuel, purification of medical radiolanthanides, or recovery of lanthanides from ores .
Mecanismo De Acción
Target of Action
Terbium(III) carbonate hydrate, with the linear formula Tb2(CO3)3 · xH2O , is a compound formed by the lanthanide metal terbium (Tb). The primary targets of this compound are the lanthanides , a group of chemical elements that exhibit similar properties . The compound interacts with these elements, particularly when they are in different oxidation states .
Mode of Action
The hydrated terbium(III) ion has a highly positive reduction potential, but it can be oxidized to its tetravalent state via ozonolysis or electrolysis, and stabilized in highly concentrated carbonate solutions . This change in oxidation state alters the chemical properties of the lanthanides, providing an opportunity to ease intragroup lanthanide separations .
Biochemical Pathways
The biochemical pathways affected by Terbium(III) carbonate hydrate are primarily related to the oxidation and stabilization of lanthanides . The compound can facilitate the transition of lanthanides from their dominant trivalent oxidation state to other states, such as divalent or tetravalent . This transition can significantly alter the chemical properties of the lanthanides, affecting various biochemical pathways .
Pharmacokinetics
Its interaction with lanthanides suggests that its bioavailability may be influenced by the concentration of these elements and the environmental conditions .
Result of Action
The primary result of the action of Terbium(III) carbonate hydrate is the alteration of the chemical properties of lanthanides . By facilitating the transition of these elements to different oxidation states, the compound can ease intragroup lanthanide separations . This can have significant implications for various industrial processes, such as the reprocessing of spent nuclear fuel, the purification of medical radiolanthanides, or the recovery of lanthanides from ores .
Action Environment
The action of Terbium(III) carbonate hydrate is influenced by various environmental factors. For instance, the compound’s ability to oxidize and stabilize lanthanides is affected by the pH, the concentration of terbium, the concentration of salt, and the applied potentials . The most promising electrolyte for this process was found to be carbonate, as it allowed for more concentrated and stable terbium(IV) solutions .
Propiedades
IUPAC Name |
terbium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Tb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKXNTALUHUKPA-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Tb+3].[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Tb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721099 | |
| Record name | Terbium(3+) carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbium(III) carbonate hydrate | |
CAS RN |
100587-96-0 | |
| Record name | Terbium(3+) carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbium carbonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-{4-[Butyl(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)propanedinitrile](/img/structure/B560936.png)

